1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a trifluoroethyl group at position 3 and a piperidin-4-yl moiety at position 1. The trifluoroethyl group enhances metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation, while the dimethylfuran substituent may influence lipophilicity and target binding interactions. This compound’s molecular formula is inferred as C₁₇H₁₈F₃N₃O₄ (exact mass: 385.13 g/mol), though experimental validation is required for confirmation.
Properties
IUPAC Name |
1-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O4/c1-10-7-13(11(2)27-10)15(25)21-5-3-12(4-6-21)22-8-14(24)23(16(22)26)9-17(18,19)20/h7,12H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBYKTLOGYLYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H20F3N3O4
- Molecular Weight : 387.4 g/mol
- CAS Number : 2097868-14-7
The compound features a complex structure that includes a piperidine ring and an imidazolidine moiety, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, leading to significant biochemical effects. Specific pathways affected by this compound are still under investigation, but preliminary studies suggest potential roles in cancer therapy and enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the compound's potential as an antineoplastic agent. In vitro assays have demonstrated its cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma (OSCC). The following table summarizes key findings related to its anticancer activity:
These results indicate that the compound exhibits potent cytotoxic effects while sparing non-malignant cells, suggesting a favorable therapeutic index.
Comparative Studies
Comparative analyses with similar compounds reveal unique properties of this imidazolidine derivative. For instance:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ylmethanol | Piperidine Derivative | Moderate cytotoxicity |
| 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ylmethanamine | Piperidine Derivative | Lower selectivity against cancer cells |
| Novel imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | Imidazole-based | Selective inhibition of hCA II isoform |
These comparisons indicate that the target compound may exhibit superior selectivity and potency compared to other derivatives.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds in clinical settings. For example:
-
Study on Colon Cancer Treatment :
- A novel series of compounds were tested against HCT116 and HT29 cells.
- Results indicated that certain modifications lead to enhanced potency and selectivity against malignant cells while reducing toxicity to non-malignant cells.
-
Enzyme Inhibition Studies :
- Compounds structurally related to the target showed varying degrees of inhibition against carbonic anhydrase isoforms.
- The findings suggest that structural modifications can significantly impact enzyme interaction profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be contextualized against analogous derivatives, as outlined below:
Structural and Functional Comparison Table
Key Comparative Insights
Trifluoroethyl Group :
- All compounds except share the trifluoroethyl substituent, which improves metabolic stability and alters electronic distribution. The absence of this group in (replaced by methyl) may reduce steric hindrance but increase susceptibility to oxidative metabolism.
Aromatic vs. Heteroaromatic Moieties :
- The 2-methoxyphenylacetyl group in introduces aromaticity and methoxy-mediated solubility modulation, whereas the dimethylfuran in the target compound balances lipophilicity and metabolic resistance .
Molecular Weight and Drug-Likeness: The target compound’s inferred molecular weight (385.13 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.
Pharmacological Implications
- The trifluoroethyl group universally enhances metabolic stability across analogs .
- Thiophene (in ) and thiadiazole (in ) derivatives may exhibit stronger target binding in sulfur-dependent enzymes compared to the furan-based target compound .
- The methoxyphenyl group in could improve CNS penetration due to increased lipophilicity but may elevate off-target risks .
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 knockout models (to confirm target dependency) with cellular thermal shift assays (CETSA) to verify target engagement. For off-target effects, perform kinome-wide profiling or chemoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
